molecular formula C17H22BrN3 B13193103 4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine

4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine

Cat. No.: B13193103
M. Wt: 348.3 g/mol
InChI Key: HLLRPCJRIADKQH-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a cyclohexylethyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the cyclohexylethyl group: This can be done through a Friedel-Crafts alkylation reaction using cyclohexylethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The bromophenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

    4-phenyl-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-(4-chlorophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactions.

    4-(4-methylphenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine: The presence of a methyl group instead of bromine can lead to different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22BrN3

Molecular Weight

348.3 g/mol

IUPAC Name

4-(4-bromophenyl)-5-(2-cyclohexylethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C17H22BrN3/c18-14-9-7-13(8-10-14)16-15(20-21-17(16)19)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H3,19,20,21)

InChI Key

HLLRPCJRIADKQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=C(C(=NN2)N)C3=CC=C(C=C3)Br

Origin of Product

United States

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